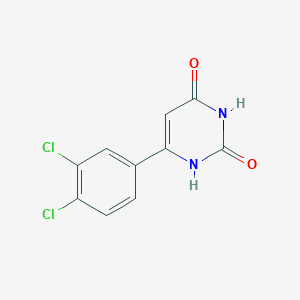

6-(3,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

6-(3,4-dichlorophenyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-6-2-1-5(3-7(6)12)8-4-9(15)14-10(16)13-8/h1-4H,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQMJQXUMAIXOCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)NC(=O)N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation .

Mode of Action

Related compounds have been shown to inhibit cdk2, which may result in the disruption of cell cycle progression and induction of apoptosis .

Biochemical Pathways

Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase .

Result of Action

Related compounds have been shown to inhibit the growth of various cell lines, suggesting potential cytotoxic activities .

Biochemical Analysis

Biochemical Properties

6-(3,4-Dichlorophenyl)pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with the Bcl2 anti-apoptotic protein, leading to the up-regulation of pro-apoptotic genes such as P53, BAX, DR4, and DR5, and down-regulation of anti-apoptotic genes like Bcl2, Il-8, and CDK4

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce cell cycle arrest at the G1/S phase in MCF7 cells, a breast cancer cell line. Additionally, it increases the activity of Caspase 8 and BAX, while significantly decreasing the activity of Bcl2, leading to apoptotic cell death. These effects highlight the compound’s potential as an anti-cancer agent by disrupting cell signaling pathways and promoting programmed cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of the Bcl2 protein, inhibiting its anti-apoptotic function. This binding interaction leads to the activation of pro-apoptotic pathways, resulting in increased expression of genes involved in apoptosis. Furthermore, the compound’s ability to induce cell cycle arrest is mediated through its interaction with cell cycle regulatory proteins, leading to the inhibition of cell proliferation.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. The compound has shown stability under various experimental conditions, maintaining its activity over extended periods. Long-term studies have demonstrated that continuous exposure to the compound results in sustained apoptotic effects and inhibition of cell proliferation. These findings suggest that this compound is a stable and effective agent for long-term biochemical studies.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits moderate anti-tumor activity, while higher doses result in significant cytotoxic effects. Threshold effects have been observed, where a minimum concentration is required to achieve therapeutic benefits without causing adverse effects. At very high doses, the compound can induce toxicity, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and biotransformation. These interactions can affect the metabolic flux and levels of various metabolites, influencing the compound’s overall pharmacokinetic profile. Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic effects. Additionally, the compound’s distribution can be influenced by factors such as tissue permeability and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the mitochondria, where it exerts its pro-apoptotic effects. Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its effective interaction with target biomolecules.

Biological Activity

6-(3,4-Dichlorophenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This compound is characterized by a dichlorophenyl group at the 6th position of the pyrimidine ring, which enhances its pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

The primary biological target for this compound is Cyclin-Dependent Kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. The compound inhibits CDK2 activity, leading to disrupted cell cycle progression and subsequent apoptosis in cancer cells.

The compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). Its mechanism involves:

- Inhibition of CDK2 : Binding to the active site of CDK2 prevents phosphorylation of target proteins necessary for cell cycle progression.

- Induction of Apoptosis : The compound triggers apoptotic pathways in sensitive cancer cells.

Research Findings

Several studies have reported on the biological activities and potential therapeutic applications of this compound. Below are key findings summarized in a table format.

Case Studies

- Combination Therapy with Doxorubicin : A study demonstrated that this compound significantly enhanced the cytotoxic effects of doxorubicin on MCF-7 cells while maintaining lower toxicity towards normal breast epithelial cells (MCF10A). This suggests a potential for developing combination therapies that maximize efficacy while minimizing side effects .

- Antimicrobial Activity : In addition to its anticancer properties, the compound showed promising antimicrobial activity against Staphylococcus aureus, with MIC values indicating effective inhibition at low concentrations .

Pharmacokinetics

The pharmacokinetic profile indicates favorable absorption and distribution characteristics. Studies suggest that the compound has suitable bioavailability parameters that enhance its therapeutic potential.

Scientific Research Applications

Biological Activities

6-(3,4-Dichlorophenyl)pyrimidine-2,4(1H,3H)-dione exhibits various biological activities that make it a candidate for pharmaceutical development:

- Anticancer Activity: Research indicates that this compound has shown promise in inhibiting certain cancer cell lines. Its structure allows for interaction with biological targets involved in cell proliferation and apoptosis.

- Antimicrobial Properties: Preliminary studies suggest that derivatives of this compound possess antimicrobial activity against a range of pathogens. This opens avenues for developing new antibiotics or antifungal agents.

Medicinal Chemistry Applications

In medicinal chemistry, the design and synthesis of pyrimidine derivatives are crucial for developing new therapeutic agents. The applications of this compound include:

- Drug Development: The compound serves as a scaffold for synthesizing novel drugs targeting various diseases. Its derivatives can be modified to enhance efficacy and reduce toxicity.

- Lead Compound in Anticancer Research: As a lead compound, it can be further optimized through structure-activity relationship (SAR) studies to improve selectivity and potency against specific cancer types.

Agricultural Applications

The potential use of this compound in agriculture is also noteworthy:

- Pesticide Development: Compounds with similar structures have been explored for their ability to act as herbicides or fungicides. This compound may provide a basis for developing new agrochemicals that are effective yet environmentally friendly.

Case Studies and Research Findings

- Anticancer Studies:

- Antimicrobial Research:

- Agricultural Chemistry:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Position and Halogen Effects

The position and nature of halogen substituents on the phenyl ring significantly influence biological activity. For example:

- This compound demonstrated antifungal and anticancer activity, suggesting that substituent positioning affects target selectivity .

- 5-[(3,4-Difluorophenyl)amino]-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (): Fluorine atoms enhance electronegativity and metabolic stability.

Table 1: Impact of Halogen Substituents on Key Properties

Core Scaffold Modifications

Modifications to the pyrimidine core alter binding kinetics and solubility:

- 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione (): The cyclohexyl and p-tolyl groups increase lipophilicity, favoring membrane penetration. This compound, synthesized via Pd-catalyzed carbonylation, highlights the role of bulky substituents in modulating pharmacokinetics .

- Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives (): The fused pyridine ring enhances π-π stacking with flavin adenine dinucleotide (FAD) in PPO enzymes, as seen in herbicidal activity studies. Trifluorophenyl substituents here improve binding through fluorine-specific interactions .

Linker and Functional Group Variations

Piperazine vs. Piperidine Linkers :

- The target compound’s piperidine-carbonyl linker () provides rigidity, optimizing interactions with protease active sites.

- In contrast, 6-[4-(3,5-dichloro-4-methylphenyl)piperazine-1-carbonyl]pyrimidine-2,4(1H,3H)-dione () uses a piperazine linker, introducing additional hydrogen-bonding sites via the nitrogen atoms .

- Hydroxy and Amino Substituents: Hydroxy-substituted analogs (), such as 3-hydroxy-1-methyl-6-(4-(pyridin-4-yl)phenoxy)pyrimidine-2,4(1H,3H)-dione, exhibit improved solubility but reduced blood-brain barrier permeability compared to halogenated derivatives .

Preparation Methods

Multi-Component Reaction Using Barbituric Acid

One efficient route involves the reaction of barbituric acid with malononitrile and aromatic aldehydes under solvent-free conditions catalyzed by a sulfonic acid-functionalized nanocatalyst (SBA-Pr-SO3H). This method yields pyrano[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives with high efficiency and selectivity.

- Reaction conditions : Solvent-free, room temperature to mild heating.

- Catalyst : SBA-Pr-SO3H nanocatalyst.

- Outcome : High yields of pyrano-pyrimidine dione derivatives with various aryl substitutions, including dichlorophenyl groups.

- Advantages : Environmentally friendly, high catalytic efficiency, and mild conditions.

This approach can be adapted for 6-(3,4-dichlorophenyl) substitution by using 3,4-dichlorobenzaldehyde as the aromatic aldehyde component.

Microwave-Assisted Condensation

Microwave irradiation has been employed to accelerate the synthesis of pyrido[2,3-d]pyrimidine derivatives, which are structurally related to pyrimidine-2,4-diones.

- Procedure : A mixture of 4-arylidene-3-methylisoxazol-5(4H)-ones and 2,6-diaminopyrimidin-4(3H)-one in a solvent mixture of DMF and acetic acid is irradiated at 140°C under microwave power.

- Purification : The crude product is precipitated by pouring into water and recrystallized from DMF-ethanol.

- Relevance : This method can be adapted for the preparation of 6-(3,4-dichlorophenyl)pyrimidine-2,4-dione by selecting the appropriate arylidene precursor bearing the 3,4-dichlorophenyl group.

One-Pot Three-Component Reaction Using Deep Eutectic Solvent Catalysis

A green chemistry approach uses a deep eutectic solvent composed of choline chloride and urea as a catalyst for the regioselective synthesis of pyrido[2,3-d]pyrimidine derivatives.

- Reactants : 1,3-indanedione, aromatic aldehydes (e.g., 3,4-dichlorobenzaldehyde), and 6-aminopyrimidine-2,4(1H,3H)-dione.

- Conditions : Mild temperature, solvent-free or aqueous media.

- Advantages : High yields, environmentally benign catalyst, and simple work-up.

- Application : This method is applicable to synthesize 6-(3,4-dichlorophenyl) substituted pyrimidine dione derivatives with high regioselectivity.

Purification and Crystallization Techniques

Purification of pyrimidine-2,4-dione derivatives, including chlorinated analogs, is critical for obtaining high-purity compounds.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) for dissolution; hydrocarbon, ether, ester, or chloro solvents as anti-solvents for crystallization.

- Temperature control : Cooling the reaction mixture between -70°C to 30°C during crystallization improves yield and purity.

- Acid-base treatment : Treatment with dilute aqueous hydrochloric acid followed by neutralization with triethylamine is used to purify the compound.

- Crystalline polymorphs : Different crystalline forms can be obtained by varying solvents and temperature, impacting solubility and stability.

Aqueous Media Synthesis

Water as a solvent has been used for the synthesis of pyrido[2,3-d]pyrimidines by reacting substituted cinnamonitriles with amino-hydroxypyrimidines in the presence of catalytic amounts of phase transfer catalysts.

- Reaction temperature : Approximately 90°C.

- Catalyst : Triethylbenzylammonium chloride.

- Products : Well-functionalized pyrido[2,3-d]pyrimidine-2,4-diones.

- Mechanism : Michael addition followed by cyclization and aromatization.

- Potential adaptation : Using 3,4-dichlorophenyl-substituted cinnamonitriles can lead to the target compound.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- Catalytic efficiency : Nanocatalysts such as SBA-Pr-SO3H enable solvent-free, high-yield synthesis with minimal byproducts.

- Microwave irradiation : Significantly reduces reaction time while maintaining product purity and yield.

- Deep eutectic solvents : Provide a reusable, non-toxic catalytic medium enhancing reaction selectivity and yield.

- Purification : Controlled crystallization and acid-base treatments yield crystalline forms with distinct polymorphic properties, important for pharmaceutical applications.

- Mechanistic insights : Reactions proceed via Michael addition, cyclization, and aromatization steps, confirmed by spectroscopic analysis and elemental data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.